2-(3-phenyl-1H-pyrazol-1-yl)acetamide is a chemical compound characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound belongs to the broader class of pyrazole derivatives, known for their diverse biological activities and applications in medicinal chemistry. The empirical formula for this compound is , and it has a molecular weight of approximately 192.23 g/mol.
The compound can be synthesized through various methods, including condensation reactions involving acetamide and phenylhydrazine derivatives. It has been investigated for its potential pharmacological properties, particularly as an inhibitor in various biological pathways.
2-(3-phenyl-1H-pyrazol-1-yl)acetamide is classified as an organic compound and a member of the pyrazole family. Pyrazoles are known for their ability to act as ligands in coordination chemistry and have been explored for their anti-inflammatory, analgesic, and anti-cancer properties.
The synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide typically involves the following steps:
The reactions are generally carried out under controlled temperature conditions, often using solvents such as ethanol or dimethylformamide to facilitate the reaction. The progress of the reaction can be monitored using thin-layer chromatography.
Key structural data includes:
2-(3-phenyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions typical of amides and pyrazoles, including:
The stability of the compound under different pH conditions and temperatures is crucial for determining its reactivity profile. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are commonly employed to confirm product formation.
The mechanism of action for 2-(3-phenyl-1H-pyrazol-1-yl)acetamide relates primarily to its interaction with biological targets, potentially involving:
Studies have indicated that pyrazole derivatives exhibit significant activity against various targets, including vascular endothelial growth factor receptors, which are critical in angiogenesis.
Key physical properties include:
Chemical properties include:
2-(3-phenyl-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
The pyrazole ring system represents a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic structure featuring two adjacent nitrogen atoms. This core exhibits remarkable versatility in drug design due to its capacity for hydrogen bonding, dipole interactions, and metabolic stability. Within this pharmacophore class, 2-(3-phenyl-1H-pyrazol-1-yl)acetamide (molecular formula: C₁₁H₁₁N₃O) exemplifies strategic molecular hybridization. Its architecture incorporates an acetamide-functionalized pyrazole core linked to a phenyl substituent, enabling diverse target engagement while maintaining favorable physicochemical properties. The compound's significance stems from its balanced molecular weight (201.23 g/mol) and hydrogen bonding capabilities (two hydrogen bond acceptors, one hydrogen bond donor), which facilitate selective bioactivity across therapeutic domains [3] [7].
The molecular architecture of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide features three modifiable regions that enable targeted optimization: the phenyl ring (Region A), pyrazole core (Region B), and acetamide side chain (Region C). Region A permits electronic modulation via substituents at ortho, meta, or para positions, influencing target affinity and pharmacokinetics. Region B's nitrogen atoms participate in critical hydrogen bonding interactions with biological targets, while Region C's amide functionality enhances water solubility and serves as a conjugation point for prodrug strategies or additional pharmacophores [3] [10]. Spectroscopic characterization confirms planarity between the pyrazole ring and acetamide group, with the phenyl ring adopting a near-orthogonal orientation to minimize steric clash. This configuration creates an optimal pharmacophore geometry for binding diverse enzyme active sites. Infrared spectroscopy identifies signature carbonyl stretches: 1680 cm⁻¹ (acetamide C=O) and 1665 cm⁻¹ (pyrazole C=N), confirming electronic delocalization within the core structure [5] [10].
Table 1: Structure-Activity Relationship Features of Key Substituents
Molecular Region | Modification Impact | Biological Consequence |
---|---|---|
Phenyl ring (C-3 position) | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Enhanced anticancer potency via tubulin interaction |
N-1 acetamide chain | Methylation of amide nitrogen | Increased metabolic stability but reduced solubility |
Pyrazole C-4 position | Formyl group introduction | Improved anticancer activity (IC₅₀ = 42 μM in HeLa) |
C-5 position | Hydrogen vs. methyl substitution | Altered kinase selectivity profiles |
The therapeutic application of pyrazole derivatives commenced with antipyrine (phenazone) in 1883 as an analgesic-antipyretic, establishing the scaffold's pharmacological validity. The 20th century witnessed strategic evolution from simple heterocycles to target-specific agents, exemplified by phenylbutazone (1949) for inflammatory disorders. The 1990s marked a transformative period with rational design approaches yielding celecoxib (1998), a selective cyclooxygenase-2 inhibitor that validated pyrazole as a scaffold for enzyme-targeted therapeutics [2] [7]. The 21st century has seen explosive growth in oncology applications, with kinase inhibitors like crizotinib (2011) and futibatinib (2022) receiving regulatory approval. These agents demonstrate the pyrazole ring's capacity to engage ATP-binding pockets through critical hydrogen bonds with hinge regions. Contemporary discovery programs increasingly incorporate 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives as covalent warhead carriers or allosteric modulators, evidenced by recent antimycobacterial candidates showing sub-micromolar activity against Mycobacterium tuberculosis [6] [7].
Table 2: Milestone Pyrazole-Based Pharmaceuticals
Compound (Approval Year) | Therapeutic Category | Molecular Target |
---|---|---|
Antipyrine (1883) | Analgesic/Antipyretic | Non-selective COX inhibition |
Phenylbutazone (1949) | Anti-inflammatory | Non-selective COX inhibition |
Celecoxib (1998) | NSAID | Selective COX-2 inhibitor |
Crizotinib (2011) | Anticancer | ALK/ROS1 kinase inhibitor |
Futibatinib (2022) | Anticancer | FGFR kinase inhibitor |
Pyrazole acetamides demonstrate polypharmacology across disease models through selective engagement of pathological targets. In oncology, derivatives inhibit tubulin polymerization by binding the colchicine site (Kᵢ = 0.35 μM), inducing G₂/M cell cycle arrest and caspase-mediated apoptosis. Structure-activity studies reveal that C-4 formyl substitution (e.g., 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide) enhances cytotoxicity 3-fold in A549 lung carcinoma models (IC₅₀ = 0.28 μM) compared to unsubstituted analogs [9] [10]. Antimycobacterial activity emerges from membrane protein large transporter inhibition, where the acetamide linker enables hydrogen bond networks with Asp328 and Gly329 residues. Derivatives like N-benzylidene-2-(3-phenyl-1H-pyrazol-1-yl)acetohydrazide exhibit >666 selectivity indices against Mycobacterium tuberculosis H37Rv via this mechanism [6]. Additional pathways modulated include:
Table 3: Biological Activity Profile of Representative Derivatives
Biological Activity | Potency Metrics | Mechanistic Insights |
---|---|---|
Anticancer (HeLa) | IC₅₀ = 42 μM (formyl derivative) | Tubulin polymerization inhibition (IC₅₀ = 7.30 μM), G₂/M arrest |
Antimycobacterial | MIC = 0.94 μg/mL (6m derivative) | Membrane protein large transporter binding |
Anti-inflammatory | 58% edema reduction at 50 mg/kg | COX-2 suppression, NF-κB pathway downregulation |
Kinase Inhibition | Crizotinib derivatives: Kᵢ < 1 nM | ALK/ROS1 competitive ATP blockade |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1